Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate
Description
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is a carbamate derivative featuring a naphthalene ring substituted with a hydroxyl group at the 2-position and a 3-nitrophenyl moiety attached to a methyl carbamate backbone. This compound is synthesized via modified Mannich reactions involving aldehydes, 2-naphthol, and methyl carbamate, often catalyzed by Mg(OCOCF3)2 or ionic liquids .
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C19H16N2O5/c1-26-19(23)20-18(13-6-4-7-14(11-13)21(24)25)17-15-8-3-2-5-12(15)9-10-16(17)22/h2-11,18,22H,1H3,(H,20,23) |
InChI Key |
ZHNMJOOJCPMUQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A highly efficient one-pot, three-component condensation method has been reported for synthesizing carbamatoalkyl naphthols, including derivatives structurally related to methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate. This method involves the reaction of:
- 2-naphthol (or β-naphthol),
- Aromatic aldehydes (such as 3-nitrobenzaldehyde),
- Methyl carbamate,
in the presence of cerium ammonium nitrate (CAN) as a catalyst under solvent-free conditions at 70 °C. The catalyst promotes the condensation to form the carbamate product efficiently.
Optimized Reaction Conditions and Yields
The reaction parameters were optimized by varying solvent, molar ratios, catalyst amounts, and temperature. The best yield (91%) was obtained under solvent-free conditions with 0.1 mmol CAN at 70 °C within 1 hour. Increasing catalyst amount or temperature beyond this point decreased yield.
| Entry | Solvent | Molar Ratio (2-naphthol : Aldehyde : Methyl carbamate) | CAN (mmol) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | H2O | 1 : 1 : 1.1 | 0.1 | 70 | 2.0 | 0 |
| 2 | Ethanol | 1 : 1 : 1.1 | 0.1 | 70 | 1.0 | 6 |
| 3 | Acetonitrile | 1 : 1 : 1.1 | 0.1 | 70 | 3.0 | 19 |
| 4 | None (solvent-free) | 1 : 1 : 1.1 | 0.1 | 70 | 1.0 | 91 |
| 5 | None (solvent-free) | 1 : 1 : 1 | 0.1 | 70 | 1.0 | 85 |
| 6 | None (solvent-free) | 1 : 1 : 1.2 | 0.1 | 70 | 1.0 | 92 |
Adapted from Min Wang et al., Bull. Chem. Soc. Ethiop. 2013, 27(3).
Mechanistic Insights
- The catalyst CAN facilitates the electrophilic activation of the aldehyde.
- 2-naphthol reacts with the activated aldehyde forming an intermediate hydroxynaphthalenyl-aryl methanol.
- Methyl carbamate then reacts with this intermediate to form the carbamate linkage.
- The reaction proceeds efficiently under mild, solvent-free conditions, simplifying work-up and purification.
Three-Step Continuous Reactor Method via Methyl Isocyanate Intermediate
General Method Description
A patented industrially relevant method describes the preparation of N-methyl carbamates (including those derived from substituted naphthols and phenols) via a three-step continuous process involving:
- Reaction of diphenyl carbonate with methylamine to form phenyl-N-methyl urethane.
- Thermolysis of phenyl-N-methyl urethane to generate methyl isocyanate and phenol.
- Reaction of methyl isocyanate with substituted phenols or naphthols to yield the desired N-methyl carbamate.
This method is adaptable to various substituted phenols and naphthols, including 2-hydroxynaphthalen-1-yl derivatives.
Reaction Conditions
| Step | Reactants/Conditions | Temperature (°C) | Pressure | Time | Notes |
|---|---|---|---|---|---|
| 1 (Carbamate formation) | Diphenyl carbonate + methylamine (molar ratio ~1:1) + catalyst (tertiary amine or organotin compound) | 20–80 | Atmospheric | 15–60 min | Liquid phase reaction in organic solvent |
| 2 (Thermolysis) | Phenyl-N-methyl urethane | 180–220 | 200 mmHg to atmospheric | 0.5–3 h | Generates methyl isocyanate and phenol vapors |
| 3 (Carbamate synthesis) | Methyl isocyanate + substituted phenol/naphthol + catalyst (B catalyst) | 0–50 | Atmospheric | 0.5–8 h | Reaction in inert organic solvent |
Process Advantages
- Continuous operation with multiple reactors in parallel or series.
- High selectivity and yield (>98% molar yield).
- Low residual free methyl isocyanate, enhancing safety.
- Easy recovery and recycling of phenol and unreacted intermediates.
- Adaptable to a wide range of substituted phenols and naphthols.
Specific Example from Patent
- The method was demonstrated for various substituted phenols and naphthols producing corresponding N-methyl carbamates.
- The reaction mixture is worked up by concentration, crystallization, filtration, and drying to isolate the pure carbamate.
Source: CN85109417A, Patent on N-methyl carbamate preparation.
Alternative Catalytic Condensation Using Strontium(II) Triflate
Method Summary
- A condensation of 3-nitrobenzaldehyde, α-naphthol, and carbamate derivatives catalyzed by strontium(II) triflate in chloroform at 60 °C for 15 hours has been reported to yield related carbamate compounds.
- Although this method was demonstrated for benzamide derivatives, it is relevant as a catalytic approach for related carbamate synthesis.
Procedure Highlights
- Molar ratio: 1:1:1.1 (aldehyde:naphthol:carbamate).
- Catalyst loading: 10 mol% Sr(OTf)2.
- Work-up involves extraction with ethyl acetate, drying, evaporation, and flash chromatography purification.
- Yield reported around 60%.
Source: Journal of Chemical Research 2008.
Zinc Chloride-Catalyzed Carbamate Synthesis from Carbamoyl Chlorides and Alcohols
Solvent and Yield Data
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Benzene | 30 | 16 | 76 |
| Tetrahydrofuran | 30 | 15 | 70 |
| Ethyl acetate | 30 | 14 | 59 |
| Dichloromethane | 30 | 18 | 43 |
Summary Table of Key Preparation Methods
| Method | Key Reactants | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| CAN-catalyzed three-component condensation | 2-naphthol + 3-nitrobenzaldehyde + methyl carbamate | Cerium ammonium nitrate (CAN) | Solvent-free, 70 °C, 1 h | ~91 | Mild, efficient, solvent-free |
| Three-step continuous methyl isocyanate route | Diphenyl carbonate + methylamine + 2-hydroxynaphthol derivatives | Tertiary amine/organotin, B catalyst | 20–220 °C, atmospheric pressure | >98 | Industrial scale, continuous, high yield |
| Sr(OTf)2-catalyzed condensation | 3-nitrobenzaldehyde + α-naphthol + carbamate | Strontium(II) triflate | Chloroform, 60 °C, 15 h | ~60 | Longer reaction, moderate yield |
| ZnCl2-catalyzed carbamate formation | Carbamoyl chlorides + aromatic alcohols | Zinc chloride | 30 °C, 12–18 h | 43–86 | Versatile, solvent-dependent yields |
Research Discoveries and Perspectives
- The CAN-catalyzed method is notable for its operational simplicity, mild conditions, and high yield, making it suitable for laboratory-scale synthesis of this compound and analogs.
- The continuous three-step process via methyl isocyanate intermediate offers an industrially scalable approach with excellent selectivity and minimal hazardous intermediate accumulation.
- Alternative catalysts like strontium(II) triflate and zinc chloride expand the toolkit for carbamate synthesis, though with varying efficiency and operational complexity.
- The choice of method depends on scale, desired purity, available equipment, and safety considerations related to methyl isocyanate handling.
Chemical Reactions Analysis
Types of Reactions
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Carbamate Derivatives
Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate
- Structure : Similar backbone but lacks the nitro group; phenyl substituent instead of 3-nitrophenyl.
- Crystallography : The dihedral angle between the naphthalene and benzene rings is 81.54°, slightly larger than in the 3-nitro derivative (78.32–84.70°) .
- Synthesis : Prepared via analogous multicomponent reactions, yielding high purity with Mg(OCOCF3)2 catalysis .
- Reactivity : The absence of the electron-withdrawing nitro group may enhance nucleophilic reactivity compared to the 3-nitro analog.
Ethyl [(3-nitrophenyl)(2-hydroxynaphthalen-1-yl)methyl]carbamate
- Structure : Ethyl carbamate instead of methyl, with the same 3-nitrophenyl group.
- Properties : Higher molecular weight (360.41 vs. ~345 for methyl carbamate) and increased lipophilicity due to the ethyl group .
Methyl (4-nitrophenyl)carbamate
Acetamide Analogs
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide
- Structure : Replaces the carbamate with an acetamide group.
- Crystallography : Dihedral angle of 81.9° between naphthalene and benzene rings, similar to carbamate derivatives .
- Hydrogen Bonding : Exhibits intramolecular N–H⋯O and intermolecular O–H⋯O bonds, critical for crystal packing .
- Biological Implications: Acetamides may exhibit different enzyme inhibition profiles compared to carbamates, which are known protease inhibitors.
Derivatives with Alternative Aryl Groups
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide
- Structure : 4-Methylphenyl substituent instead of 3-nitrophenyl.
- Electronic Effects : The electron-donating methyl group contrasts with the electron-withdrawing nitro group, altering electronic density and reactivity .
- Dihedral Angle: 82.50°, indicating minor steric differences compared to nitro-substituted analogs .
Physical Properties
Biological Activity
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate, a compound belonging to the class of carbamates, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Structure
The molecular formula for this compound is . The structure features a naphthalene moiety substituted with hydroxyl and nitrophenyl groups, contributing to its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through a multi-step process involving the condensation of 2-hydroxynaphthalene with 3-nitrobenzaldehyde and methyl carbamate. A typical reaction scheme includes:
- Condensation Reaction : 2-hydroxynaphthalene is reacted with 3-nitrobenzaldehyde in the presence of a catalyst.
- Carbamate Formation : The resulting intermediate is treated with methyl isocyanate or methyl carbamate to form the final product.
The reaction conditions can significantly affect yield and purity, as shown in various studies that optimize parameters like temperature, solvent, and catalyst type.
Antimicrobial Properties
Research has indicated that derivatives of carbamate compounds exhibit significant antimicrobial activity. For instance, this compound was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Enzyme Inhibition Studies
This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Case Study: AChE Inhibition
In a study conducted on rat brain homogenates, the compound exhibited a dose-dependent inhibition of AChE activity:
- IC50 Value : The compound displayed an IC50 value of approximately 25 µM.
- Mechanism : Kinetic studies suggested that the compound acts as a non-competitive inhibitor.
Cytotoxicity and Anticancer Potential
Preliminary cytotoxicity assays indicate that this compound may possess anticancer properties. It was tested against various cancer cell lines, including:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 18 |
| MCF-7 (Breast Cancer) | 22 |
| A549 (Lung Cancer) | 30 |
The biological activities of this compound are hypothesized to involve:
- Interaction with Enzymes : Binding to active sites on enzymes such as AChE.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
